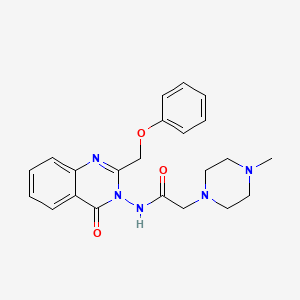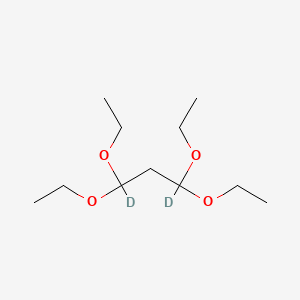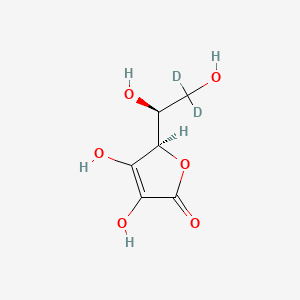
(S)-Etodolac-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Etodolac-d4 is a deuterated form of (S)-Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic profile. This modification is particularly useful in scientific research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Etodolac-d4 involves the incorporation of deuterium atoms into the (S)-Etodolac molecule. One common method is the catalytic hydrogen-deuterium exchange reaction, where (S)-Etodolac is exposed to deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity and yield of the final product are critical, and advanced purification techniques, such as chromatography, are employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Etodolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-Etodolac-d4 is widely used in scientific research due to its enhanced stability and altered pharmacokinetics. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and improve therapeutic outcomes.
Industry: Applied in the development of new drug formulations and delivery systems.
Wirkmechanismus
(S)-Etodolac-d4 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The deuterium substitution may also affect the drug’s interaction with its molecular targets, potentially enhancing its efficacy and reducing side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Etodolac: The non-deuterated form of (S)-Etodolac.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Uniqueness
(S)-Etodolac-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research and drug development, offering insights into the effects of deuterium substitution on drug behavior and efficacy.
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
291.38 g/mol |
IUPAC-Name |
2-[(1S)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i8D2,9D2 |
InChI-Schlüssel |
NNYBQONXHNTVIJ-ACHCCWTCSA-N |
Isomerische SMILES |
[2H]C1(C2=C([C@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H] |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


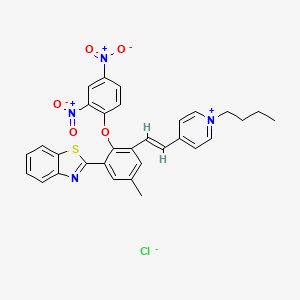

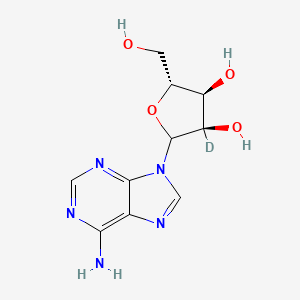

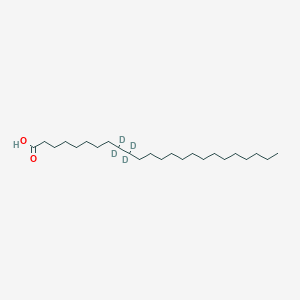
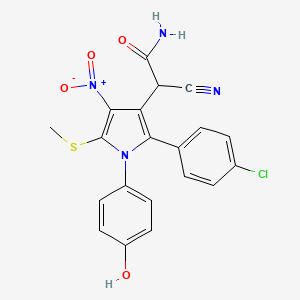
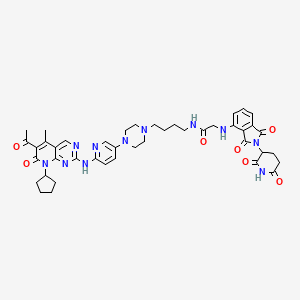
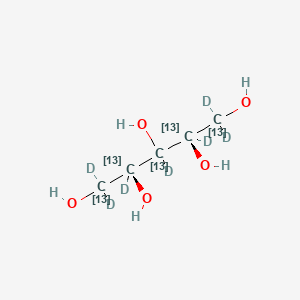
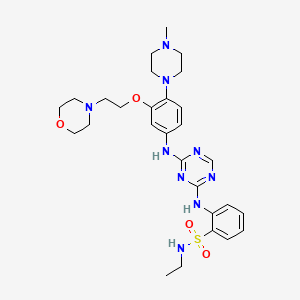
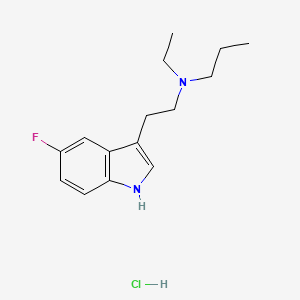
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
